3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c1-17(2)9-25-15-6-3-10(7-14(15)20-16(17)22)21-26(23,24)11-4-5-13(19)12(18)8-11/h3-8,21H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVUTKWUZUXXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Chloro group : Enhances lipophilicity and may influence biological activity.
- Fluorobenzenesulfonamide moiety : Known for its role in antimicrobial and antitumor activities.
- Tetrahydrobenzo[b][1,4]oxazepin : A heterocyclic structure that may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds often inhibit bacterial enzymes such as tRNA methyltransferase (TrmD), which is crucial for protein synthesis in bacteria .
- Case Studies : A study demonstrated that derivatives of similar structures showed potent activity against Helicobacter pylori and exhibited cytotoxicity against various tumor cell lines .
Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent:
- Cytotoxicity Assays : Several derivatives were tested on human tumor cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-chloro-N-(...) | 5.2 | MCF-7 (breast cancer) |
| 3-chloro-N-(...) | 8.1 | A549 (lung cancer) |
Inhibition of Enzymatic Activity
Inhibitory effects on key enzymes have also been reported:
- Urease Inhibition : Compounds with similar sulfonamide groups have shown potent urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .
Anti-HIV Activity
While the compound's derivatives have been explored for anti-HIV activity, results have been mixed. Some studies found no significant anti-HIV effects among structurally related compounds .
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized products.
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics suggest favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to assess safety profiles.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Evaluating efficacy in animal models to establish therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations: Sulfonamide vs. Benzamide
Compound A : N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (CAS: 921560-13-6)
- Key Differences :
- Functional Group : Benzamide (-CONH-) instead of sulfonamide.
- Substituents : 3,4-Difluoro on the benzoyl group vs. 3-chloro-4-fluoro on the sulfonamide benzene.
- Oxazepin Core : 5-Ethyl substituent vs. 3,3-dimethyl in the target.
- Implications :
Ring Substitution and Positional Isomerism
Compound B : 3-Chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS: 922006-87-9)
- Key Differences :
- Oxazepin Fusion : Benzo[f] (fusion at positions 1 and 3) vs. benzo[b] (positions 1 and 2) in the target.
- Substituents : 4-Methyl and 5-oxo on the oxazepin vs. 3,3-dimethyl and 4-oxo.
- Molecular Weight : 384.8 g/mol (Compound B) vs. ~395.8 g/mol (target, estimated).
- Substituent Effects: 3,3-Dimethyl groups in the target may enhance steric hindrance, reducing conformational flexibility compared to Compound B’s 4-methyl .
Physicochemical and Analytical Comparisons
Table 1: Structural and Physicochemical Comparison
Analytical Insights:
- NMR Spectroscopy : Comparative NMR analysis (as in ) would reveal distinct chemical shifts in regions corresponding to substituent environments. For example:
- Region A (Protons 39–44) : Sensitive to oxazepin substituents (e.g., dimethyl vs. methyl groups).
- Region B (Protons 29–36) : Reflects sulfonamide/benzamide electronic effects.
- X-ray Crystallography : SHELX software could resolve structural differences in crystal packing due to substituent bulkiness (e.g., 3,3-dimethyl vs. 4-methyl).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
